molecular formula C8H3IN2 B099476 2-Iodo-terephthalonitrile CAS No. 18870-14-9

2-Iodo-terephthalonitrile

Cat. No. B099476
CAS RN: 18870-14-9
M. Wt: 254.03 g/mol
InChI Key: OKXUKLVZYAMJAN-UHFFFAOYSA-N
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Description

2-Iodo-terephthalonitrile is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of terephthalonitrile, which is a well-known intermediate in the synthesis of various organic compounds. The addition of an iodine atom to the terephthalonitrile molecule gives rise to 2-iodo-terephthalonitrile, which has unique properties that make it useful for a variety of research purposes.

Mechanism Of Action

The mechanism of action of 2-iodo-terephthalonitrile is not fully understood. However, it is believed that the compound interacts with biological molecules through various non-covalent interactions, including hydrogen bonding and van der Waals forces.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-iodo-terephthalonitrile are not well studied. However, the compound has been shown to be non-toxic to cells and animals at low concentrations, which makes it a promising candidate for further research.

Advantages And Limitations For Lab Experiments

The advantages of using 2-iodo-terephthalonitrile in lab experiments include:
1. High purity: The compound can be easily purified to a high degree of purity, which is essential for many research applications.
2. Fluorescence properties: The compound exhibits strong fluorescence properties, which make it useful for labeling and tracking biological molecules.
3. Versatility: The compound can be used as a building block for the synthesis of various organic compounds, and can form stable complexes with various metal ions.
The limitations of using 2-iodo-terephthalonitrile in lab experiments include:
1. Limited availability: The compound is not widely available, and may be difficult to obtain in large quantities.
2. Lack of toxicity data: The biochemical and physiological effects of the compound are not well studied, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 2-iodo-terephthalonitrile, including:
1. Development of new synthetic methods: New synthetic methods could be developed to improve the yield and purity of the compound, and to make it more widely available.
2. Study of biochemical and physiological effects: Further studies are needed to understand the biochemical and physiological effects of the compound, which could lead to new applications in medicine and biology.
3. Development of new applications: The unique properties of 2-iodo-terephthalonitrile could be used to develop new applications in fields such as catalysis, materials science, and electronics.
In conclusion, 2-iodo-terephthalonitrile is a promising compound for scientific research, with unique properties that make it useful for a variety of applications. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 2-iodo-terephthalonitrile involves the reaction of terephthalonitrile with iodine in the presence of a catalyst. The reaction is typically carried out under mild conditions, and the yield of the product is generally high. The purity of the product can be further improved by recrystallization.

Scientific Research Applications

2-Iodo-terephthalonitrile has been used in various scientific research applications, including:
1. As a fluorescent probe: The compound exhibits strong fluorescence properties, which make it useful for labeling and tracking biological molecules.
2. As a building block for organic synthesis: The compound can be used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
3. As a ligand for metal complexes: The compound can form stable complexes with various metal ions, which can be used in catalysis and other applications.

properties

CAS RN

18870-14-9

Product Name

2-Iodo-terephthalonitrile

Molecular Formula

C8H3IN2

Molecular Weight

254.03 g/mol

IUPAC Name

2-iodobenzene-1,4-dicarbonitrile

InChI

InChI=1S/C8H3IN2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3H

InChI Key

OKXUKLVZYAMJAN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C#N)I)C#N

Canonical SMILES

C1=CC(=C(C=C1C#N)I)C#N

synonyms

2-IODO-TEREPHTHALONITRILE

Origin of Product

United States

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